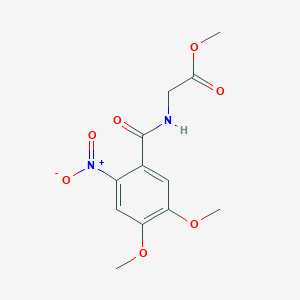![molecular formula C17H28N2O2S B5740551 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as S32212, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sulfonylureas, which are widely used in the treatment of diabetes mellitus. However, S32212 has been found to exhibit a unique pharmacological profile, making it a promising candidate for the treatment of various other disorders.
Mécanisme D'action
The exact mechanism of action of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is not fully understood, but it is thought to involve its interaction with various neurotransmitter receptors in the brain. It has been shown to act as a partial agonist at the dopamine D2 receptor, as well as an antagonist at the serotonin 5-HT2A receptor. These actions are thought to contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the prefrontal cortex, which is thought to contribute to its antidepressant effects. It has also been found to decrease serotonin levels in the hippocampus, which is thought to contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide for lab experiments is its unique pharmacological profile, which makes it a promising candidate for the treatment of various disorders. However, one of the limitations of this compound is the lack of information on its long-term safety and efficacy.
Orientations Futures
There are several future directions for the study of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of research is the development of more selective compounds that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various disorders, including schizophrenia, anxiety, and depression. Finally, there is a need for further research on the safety and efficacy of this compound in long-term studies.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2,5-dimethylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. This is followed by the addition of sodium hydroxide and the subsequent formation of the sulfonamide. The final step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties. These effects are thought to be mediated by its action on various neurotransmitter systems in the brain, including the dopaminergic, serotonergic, and noradrenergic systems.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-14-7-11-19(12-8-14)10-4-9-18-22(20,21)17-13-15(2)5-6-16(17)3/h5-6,13-14,18H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUMAYUKXMCGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-pyrimidinylthio)methyl]benzoic acid](/img/structure/B5740491.png)
![3-(4-chlorophenyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5740499.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5740506.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)

![1-[(5-bromo-2-furoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5740542.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl 2-chlorobenzoate](/img/structure/B5740571.png)
![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)
![5,5-dimethyl-2-[1-(1-pyrrolidinyl)ethylidene]-1,3-cyclohexanedione](/img/structure/B5740579.png)